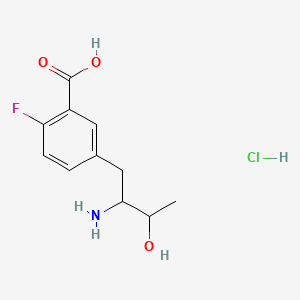
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, and a fluorinated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the amidomalonate synthesis, which involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the reductive amination of an α-keto acid, which provides a straightforward route to the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group produces an amine.
科学的研究の応用
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-(2-Amino-3-hydroxybutyl)-2-furoic acid hydrochloride
- 5-(2-Amino-3-hydroxybutyl)-2-chlorobenzoic acid hydrochloride
Uniqueness
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.
特性
分子式 |
C11H15ClFNO3 |
|---|---|
分子量 |
263.69 g/mol |
IUPAC名 |
5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-6(14)10(13)5-7-2-3-9(12)8(4-7)11(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H |
InChIキー |
NYSFZCMYDFOQIT-UHFFFAOYSA-N |
正規SMILES |
CC(C(CC1=CC(=C(C=C1)F)C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



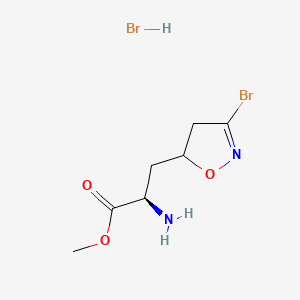
![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
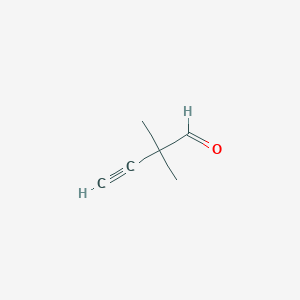
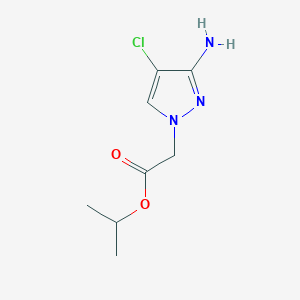
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
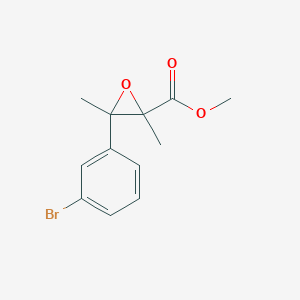

amine hydrochloride](/img/structure/B13472965.png)
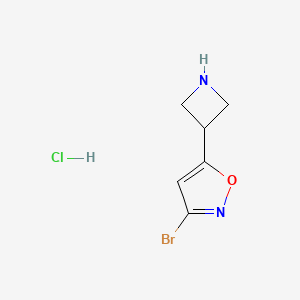
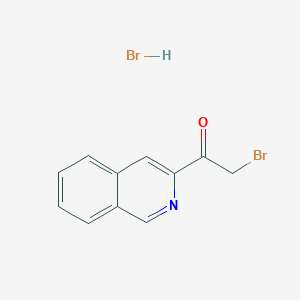
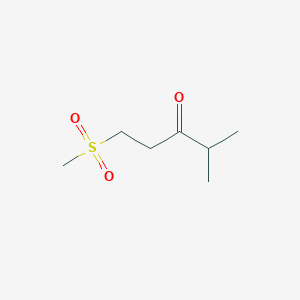
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
